5-Fluoro-2-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine
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Overview
Description
5-Fluoro-2-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine is a heterocyclic compound that contains both fluorine and piperazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
Similar compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been reported to inhibit acetylcholinesterase (ache) and butyrylcholinesterase (buche) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and cognition .
Mode of Action
Similar compounds have been shown to inhibit ache and buche . Inhibition of these enzymes increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Biochemical Pathways
Inhibition of ache and buche, as seen with similar compounds, affects the cholinergic pathway . This pathway is involved in many physiological processes, including muscle contraction, heart rate, and memory.
Result of Action
Similar compounds that inhibit ache and buche can enhance cholinergic neurotransmission, potentially improving cognitive function .
Biochemical Analysis
Biochemical Properties
While the specific interactions of 5-Fluoro-2-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine with enzymes and proteins are not well-documented, related compounds have shown interactions with various biomolecules. For instance, some pyrimidine derivatives have been found to inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism . Another study found that 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives displayed moderate acetylcholinesterase inhibitory activities .
Cellular Effects
The cellular effects of this compound are not well-studied. Related pyrimidine derivatives have shown potential anticancer activity through inhibiting protein kinases . Additionally, some pyrimidine derivatives have been found to inhibit acetylcholinesterase, an enzyme important in neurotransmission .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Related compounds have been found to inhibit protein kinases and acetylcholinesterase . These compounds may exert their effects through binding interactions with these enzymes, leading to changes in gene expression and cellular signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with 1-(2-fluoroethyl)piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
5-Fluoro-2-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Neuropharmacology: The compound is studied for its potential use in treating neurological disorders such as Alzheimer’s disease by acting as an acetylcholinesterase inhibitor.
Chemical Biology: It is used as a tool compound to study the biological functions of fluorinated heterocycles and their interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is also a pyrimidine derivative with a piperazine moiety and is studied for its acetylcholinesterase inhibitory activity.
5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl)benzoxazoles: These compounds contain both fluorine and piperazine moieties and are explored for their anticancer properties.
Uniqueness
5-Fluoro-2-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both fluorine and piperazine groups enhances its potential as a versatile scaffold for drug development.
Properties
IUPAC Name |
5-fluoro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2N4/c11-1-2-15-3-5-16(6-4-15)10-13-7-9(12)8-14-10/h7-8H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPAUFWRRIATAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCF)C2=NC=C(C=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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